4-Benzyl-5-methyl-2-phenyl-1,3-thiazole

Catalog No.
S14802462
CAS No.
389123-06-2
M.F
C17H15NS
M. Wt
265.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Benzyl-5-methyl-2-phenyl-1,3-thiazole

CAS Number

389123-06-2

Product Name

4-Benzyl-5-methyl-2-phenyl-1,3-thiazole

IUPAC Name

4-benzyl-5-methyl-2-phenyl-1,3-thiazole

Molecular Formula

C17H15NS

Molecular Weight

265.4 g/mol

InChI

InChI=1S/C17H15NS/c1-13-16(12-14-8-4-2-5-9-14)18-17(19-13)15-10-6-3-7-11-15/h2-11H,12H2,1H3

InChI Key

CNTNRIZDVUQGRK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)C2=CC=CC=C2)CC3=CC=CC=C3

4-Benzyl-5-methyl-2-phenyl-1,3-thiazole is a heterocyclic compound featuring a thiazole ring, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound exhibits a unique structure due to the presence of a benzyl group, a methyl group, and a phenyl group attached to the thiazole nucleus. The molecular formula for 4-benzyl-5-methyl-2-phenyl-1,3-thiazole is C15H15N1S1C_{15}H_{15}N_{1}S_{1} with a molecular weight of approximately 241.35 g/mol. Its structure can be represented as follows:

Structure C6H5C6H5C6H4C6H5C5H4SN\text{Structure }C_{6}H_{5}-C_{6}H_{5}-C_{6}H_{4}-C_{6}H_{5}-C_{5}H_{4}-S-N

This compound has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.

  • Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride to yield corresponding thiazolidines.
  • Substitution Reactions: Both electrophilic and nucleophilic substitution reactions can occur at the benzyl or methyl positions, resulting in various derivatives.

These reactions allow for the modification of the compound's structure, which can be useful in developing new derivatives with enhanced properties .

Research has indicated that 4-benzyl-5-methyl-2-phenyl-1,3-thiazole exhibits significant biological activities. It has been studied for its potential:

  • Antimicrobial Properties: The compound shows activity against various bacterial and fungal strains.
  • Anticancer Activity: Preliminary studies suggest that it may inhibit the growth of cancer cells, making it a candidate for further investigation in cancer therapy.
  • Anti-inflammatory Effects: Some derivatives of thiazoles have demonstrated anti-inflammatory properties, suggesting potential therapeutic applications .

The synthesis of 4-benzyl-5-methyl-2-phenyl-1,3-thiazole typically involves several methods:

  • Condensation Reactions: One common approach is the condensation of benzylamine with appropriate thiazole precursors under acidic or basic conditions.
  • Cyclization: Utilizing Lawesson's reagent can facilitate cyclization reactions that lead to the formation of thiazole derivatives.
  • Analogue-based Drug Design: This method focuses on modifying existing thiazole structures to enhance biological activity and selectivity .

4-Benzyl-5-methyl-2-phenyl-1,3-thiazole has various applications across multiple fields:

  • Medicinal Chemistry: Its potential as an antimicrobial and anticancer agent makes it valuable in drug development.
  • Industrial Uses: The compound can be employed as a building block for synthesizing more complex organic molecules.
  • Agricultural Chemistry: Investigations into its fungicidal properties could lead to applications in crop protection .

Interaction studies have shown that 4-benzyl-5-methyl-2-phenyl-1,3-thiazole interacts with various biological targets:

  • Enzymatic Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, influencing cellular functions.
  • Receptor Modulation: It has been observed to modulate receptor activity, which could affect signal transduction pathways critical in disease processes .

Several compounds share structural similarities with 4-benzyl-5-methyl-2-phenyl-1,3-thiazole. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-BenzylthiazoleLacks the methyl group at the 5-positionSimpler structure may lead to different reactivity
5-MethylthiazoleLacks the benzyl groupMore polar nature may influence solubility
2-PhenylthiazoleContains a phenyl group instead of a benzyl groupPotentially different biological interactions
4-Benzylthiazole derivativesSimilar core structure but varied substituentsTailored properties based on substituent variations

The uniqueness of 4-benzyl-5-methyl-2-phenyl-1,3-thiazole lies in its specific combination of substituents (benzyl and methyl), which may enhance its binding affinity to biological targets and improve pharmacokinetic properties compared to these similar compounds .

XLogP3

5

Hydrogen Bond Acceptor Count

2

Exact Mass

265.09252066 g/mol

Monoisotopic Mass

265.09252066 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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